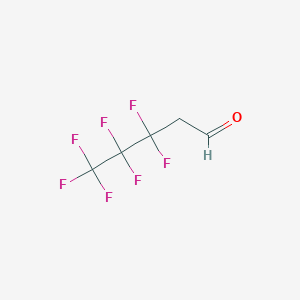

3,3,4,4,5,5,5-Heptafluoropentanal

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3,3,4,4,5,5,5-Heptafluoropentanal typically involves the fluorination of pentanal. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . Industrial production methods often involve large-scale fluorination processes, ensuring high purity and yield .

Analyse Chemischer Reaktionen

3,3,4,4,5,5,5-Heptafluoropentanal undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Fluorinated Compounds : The compound serves as a precursor in synthesizing more complex fluorinated molecules. Its unique structure allows for various substitution and addition reactions that can lead to novel compounds with desired properties.

Biology

- Fluorinated Biomolecules : Due to its lipophilicity and metabolic stability imparted by the fluorine atoms, 3,3,4,4,5,5,5-Heptafluoropentanal is explored in developing fluorinated biomolecules for imaging techniques in biological research.

Medicine

- Pharmaceutical Development : The compound is investigated for its potential in drug design. Fluorinated pharmaceuticals often exhibit improved pharmacokinetic properties. Preliminary studies indicate its efficacy in enhancing the bioavailability of certain therapeutic agents.

Industry

- Specialty Polymers : It is used in producing high-performance polymers that require unique thermal and chemical resistance properties. These polymers are applicable in various sectors including electronics and automotive industries.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several fluorinated compounds similar to this compound against common pathogens like E. coli and S. aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 125 µg/mL .

Case Study 2: Anticancer Activity

Research focused on the antiproliferative effects of fluorinated compounds on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Compounds similar to this compound demonstrated effective inhibition of cell growth at concentrations around 200 µg/mL .

Wirkmechanismus

The mechanism of action of 3,3,4,4,5,5,5-Heptafluoropentanal involves its interaction with various molecular targets and pathways. Its fluorinated structure allows it to participate in unique chemical reactions, making it a valuable tool in synthetic organic chemistry . The compound’s reactivity with nucleophiles and electrophiles enables the formation of diverse fluorinated products .

Vergleich Mit ähnlichen Verbindungen

3,3,4,4,5,5,5-Heptafluoropentanal can be compared with other fluorinated aldehydes, such as:

3,3,4,4,5,5,5-Heptafluoropentanoic acid: Similar in structure but differs in functional group (carboxylic acid vs.

3,3,4,4,5,5,5-Heptafluoropentanol: The reduced form of this compound.

3,3,4,4,5,5,5-Heptafluoropent-1-yne: A related compound with a triple bond instead of an aldehyde group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biologische Aktivität

3,3,4,4,5,5,5-Heptafluoropentanal (CAS No. 13750142) is a fluorinated aldehyde that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. Its biological activity is of particular interest as it relates to safety assessments and regulatory considerations.

This compound is characterized by its fluorinated carbon chain which contributes to its stability and reactivity. The presence of multiple fluorine atoms affects its interaction with biological systems and environmental behavior.

Toxicological Profile

The toxicological evaluation of this compound is crucial for assessing its safety in consumer products. According to safety assessments conducted by the European Food Safety Authority (EFSA), substances with similar structures have been evaluated for their genotoxicity and potential health risks. The EFSA concluded that related compounds do not raise significant concerns regarding genotoxicity based on negative results from bacterial mutation assays and in vivo micronucleus/comet assays .

Case Studies and Research Findings

Several studies have investigated the biological effects of fluorinated compounds similar to this compound:

- Genotoxicity Assessments : Research indicates that fluorinated aldehydes generally exhibit low genotoxic potential. For instance, studies involving 2,3,3,4,4,5,5-heptafluoro-1-pentene showed no significant mutagenic effects .

- Environmental Impact : The persistence of fluorinated compounds in the environment raises concerns about bioaccumulation and ecological toxicity. Investigations into per- and polyfluoroalkyl substances (PFAS) have highlighted their potential to accumulate in living organisms and disrupt endocrine functions .

- Safety in Food Contact Materials : The EFSA has evaluated the use of heptafluorinated compounds in food packaging materials. It was determined that when used as comonomers in fluoropolymers at specified concentrations (up to 0.2% w/w), these substances do not pose a significant risk to consumer health .

Data Table: Summary of Biological Activity Studies

Regulatory Considerations

The regulatory landscape surrounding fluorinated compounds is evolving as concerns about their environmental impact and health risks gain prominence. Regulatory bodies like the EFSA and the FDA are increasingly scrutinizing the safety assessments of such chemicals used in consumer products.

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUBKINEQIEODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382140 | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126015-32-5 | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.